methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
CAS No.: 2230692-11-0
Cat. No.: VC5334075
Molecular Formula: C11H20N2O3Si
Molecular Weight: 256.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230692-11-0 |
|---|---|
| Molecular Formula | C11H20N2O3Si |
| Molecular Weight | 256.377 |
| IUPAC Name | methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3 |
| Standard InChI Key | BLTQINUYEIQMRL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure consists of a pyrazole ring () substituted with two key functional groups:
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SEM Group: The 1-position is protected by a SEM group (), which enhances solubility and stability during synthetic manipulations .
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Methyl Ester: The 4-position features a methyl ester (), a common motif in prodrug design and intermediate synthesis .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 256.37 g/mol | |
| CAS Number | 2230692-11-0 | |
| IUPAC Name | Methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a two-step strategy:
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Pyrazole Ring Formation: Pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling reactions .
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SEM Protection: The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the alkylation of the pyrazole nitrogen .
Example Reaction:
Optimization and Yield
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Yield: Reported yields range from 57% to 75% depending on reaction conditions .
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Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly employed .
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The SEM-protected pyrazole serves as a versatile building block:
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Pharmaceutical Intermediates: Used in the synthesis of covalent protease inhibitors (e.g., anti-alphavirus agents) .
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Heterocyclic Systems: Facilitates the construction of fused pyrazolo[3,4-b]pyridines and thieno[2,3-c]pyrazoles .
Table 2: Key Applications in Drug Discovery
| Application | Target/Activity | Reference |
|---|---|---|
| Protease Inhibition | Chikungunya nsP2 cysteine protease | |
| Antimicrobial Agents | Benzofuran-pyrazole hybrids | |
| Antiviral Compounds | Alphavirus replication inhibitors |
Comparative Analysis with Analogues
Structural Analogues
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Ethyl Esters: Ethyl 1-SEM-1H-pyrazole-4-carboxylate (CAS 1125880-03-6) exhibits similar reactivity but altered solubility .
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Nitro Derivatives: 4-Nitro-1-SEM-1H-pyrazole (CAS 1260160-79-9) is used in electrophilic substitution reactions .
Table 3: Comparison of Pyrazole Derivatives
| Compound | Molecular Weight | Key Functional Group | Application |
|---|---|---|---|
| Methyl 1-SEM-pyrazole-4-carboxylate | 256.37 | Methyl ester | Intermediate synthesis |
| Ethyl 5-formyl-1-SEM-pyrazole-4-carboxylate | 298.41 | Formyl group | Aldehyde-based coupling |
| 4-Ethynyl-1-SEM-1H-pyrazole | 222.36 | Ethynyl group | Click chemistry |
Future Directions
Research Opportunities
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Bioconjugation: Explore use in PROTACs (proteolysis-targeting chimeras) via esterase-sensitive linkages.
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Materials Science: Investigate SEM-protected pyrazoles in metal-organic frameworks (MOFs).
Challenges
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Scalability: Optimize SEM introduction for kilogram-scale synthesis.
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Toxicity Profiling: Conduct in vitro and in vivo studies to establish safety thresholds.
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